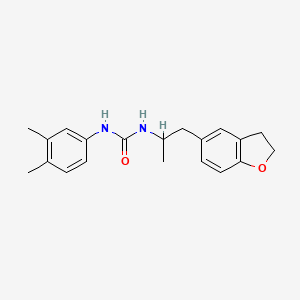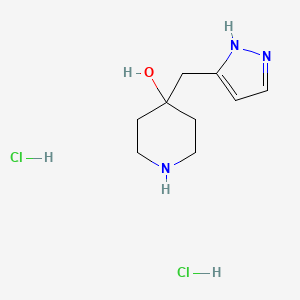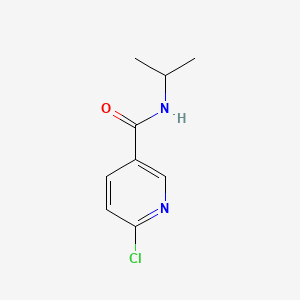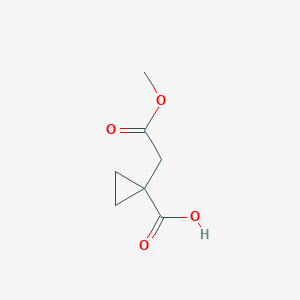
1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(3,4-dimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(3,4-dimethylphenyl)urea is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzofuran ring system, which is known for its diverse biological activities, and a urea group, which is commonly found in pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(3,4-dimethylphenyl)urea typically involves multiple steps, starting with the construction of the benzofuran core One common approach is the cyclization of 2,3-dihydrobenzofuran derivatives using appropriate reagents such as strong acids or bases
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, which can enhance reaction rates and improve product purity. Additionally, the use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, would be considered to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-5-carboxylic acid derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions, typically under mild conditions.
Major Products Formed:
Oxidation Products: Benzofuran-5-carboxylic acid derivatives.
Reduction Products: Amine derivatives of the compound.
Substitution Products: Various substituted urea derivatives.
Applications De Recherche Scientifique
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: The benzofuran core is known for its antimicrobial and antifungal properties, making it useful in the development of new drugs.
Industry: It can be used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(3,4-dimethylphenyl)urea exerts its effects involves its interaction with specific molecular targets. The benzofuran ring system can bind to various enzymes and receptors, modulating their activity. The urea group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(3,4-dimethylphenyl)urea stands out due to its unique combination of structural features. Similar compounds include:
Benzofuran derivatives: These compounds share the benzofuran core but may differ in their substituents and functional groups.
Urea derivatives: These compounds contain the urea group but may have different aromatic or aliphatic substituents.
The uniqueness of this compound lies in its specific arrangement of the benzofuran ring and the urea group, which together contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-13-4-6-18(10-14(13)2)22-20(23)21-15(3)11-16-5-7-19-17(12-16)8-9-24-19/h4-7,10,12,15H,8-9,11H2,1-3H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJRDTDNXQNCIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(C)CC2=CC3=C(C=C2)OCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4,5-trimethoxy-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide](/img/structure/B2794001.png)
![1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one](/img/structure/B2794003.png)


![1-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2794007.png)
![1-Hydroxy-2-methylbicyclo[3.3.1]nonan-3-one](/img/structure/B2794011.png)

![3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2794014.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B2794016.png)

![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2794018.png)
![N-cyclohexyl-N-methyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2794019.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2794020.png)

